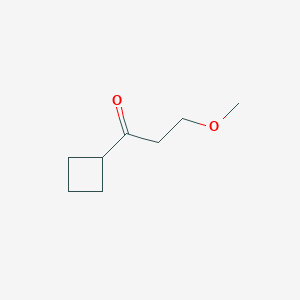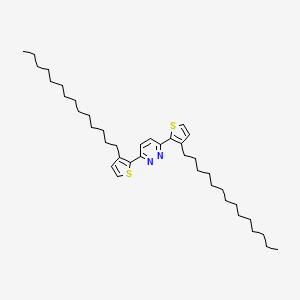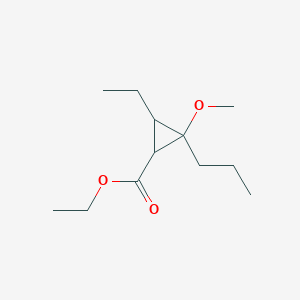![molecular formula C43H64O2 B12593211 1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene CAS No. 605664-60-6](/img/structure/B12593211.png)
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene is an organic compound with the molecular formula C37H60O2 It is characterized by its complex aromatic structure, which includes multiple phenyl rings and long alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene typically involves the following steps:
Formation of the Core Structure: The core aromatic structure is synthesized through a series of Friedel-Crafts alkylation reactions. These reactions involve the use of catalysts such as aluminum chloride (AlCl3) to facilitate the attachment of alkyl groups to the aromatic rings.
Introduction of Alkoxy Groups: The dodecoxy groups are introduced through etherification reactions. This involves the reaction of the phenolic hydroxyl groups with dodecyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the required quantity, the synthesis can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or carbonyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups (NO2) or halogens (Cl, Br) are introduced using reagents like nitric acid (HNO3) or halogenating agents.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, halogenating agents, AlCl3 as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Nitro, halogenated, or other substituted aromatic compounds.
Scientific Research Applications
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene involves its interaction with molecular targets such as lipid membranes. The compound’s long alkyl chains allow it to embed within lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes and pathways, making it a compound of interest in drug delivery and membrane biology.
Comparison with Similar Compounds
Similar Compounds
1-Dodecoxy-4-(4-dodecoxyphenyl)benzene: Similar structure but lacks the additional phenyl ring and methyl group.
1-Dodecoxy-4-[(4-dodecoxyphenyl)methyl]benzene: Similar structure with a different substitution pattern on the phenyl rings.
Uniqueness
1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple phenyl rings and long alkyl chains makes it particularly suitable for applications involving interactions with lipid membranes and the synthesis of complex organic molecules.
Properties
CAS No. |
605664-60-6 |
|---|---|
Molecular Formula |
C43H64O2 |
Molecular Weight |
613.0 g/mol |
IUPAC Name |
1-dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene |
InChI |
InChI=1S/C43H64O2/c1-4-6-8-10-12-14-16-18-20-22-34-44-42-31-28-39(29-32-42)38-24-26-40(27-25-38)41-30-33-43(37(3)36-41)45-35-23-21-19-17-15-13-11-9-7-5-2/h24-33,36H,4-23,34-35H2,1-3H3 |
InChI Key |
COPAKCJSVNJXRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)OCCCCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)

![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-methylacetamide](/img/structure/B12593155.png)


![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)

![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)

![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
